molecular formula C9H3ClF4N2 B3030803 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline CAS No. 959238-11-0

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B3030803
CAS No.: 959238-11-0
M. Wt: 250.58
InChI Key: RZFQDYUIRJKGOA-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline ( 959238-11-0) is a fluorinated quinazoline-based building block of high value in scientific research and development. This compound is characterized by its molecular formula of C 9 H 3 ClF 4 N 2 and a molecular weight of 250.58 g/mol . Its primary research applications include serving as a critical advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . The specific placement of chloro, fluoro, and trifluoromethyl functional groups on the quinazoline core makes it a versatile precursor for further functionalization in organic and medicinal chemistry, supporting projects in drug discovery and the development of agrochemicals and dyes . To preserve its integrity, this material requires storage in an inert atmosphere and in a freezer, typically under -20°C . It is supplied with a Certificate of Analysis (COA) and is available in high purity, often exceeding 99%, as verified by analytical techniques such as HPLC, GCMS, and NMR . Hazard Statement Note: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4N2/c10-7-5-3-4(11)1-2-6(5)15-8(16-7)9(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFQDYUIRJKGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652963
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-11-0
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-chloro-6-fluorobenzonitrile, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Development
Quinazoline derivatives, including 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline, have been investigated for their potential as anticancer agents. The structure of this compound allows it to interact with various biological targets, particularly tyrosine kinases, which are crucial in cancer cell proliferation and survival. Research indicates that modifications to the quinazoline structure can enhance its efficacy against certain cancer types .

Case Study: Synthesis of Anticancer Agents
A study focused on synthesizing derivatives of this compound demonstrated its utility as an intermediate in the development of novel anticancer compounds. The synthesized derivatives exhibited significant inhibitory effects on cancer cell lines, highlighting the compound's potential in targeted cancer therapy .

Synthetic Chemistry Applications

Reactivity and Functionalization
The presence of multiple functional groups in this compound makes it a versatile building block for further chemical modifications. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chloro and fluoro substituents. This reactivity facilitates the introduction of various functional groups, expanding its application range in organic synthesis .

Reaction Type Description
Nucleophilic SubstitutionReacts with nucleophiles at the chloro or fluoro positions
Electrophilic Aromatic SubstitutionCan participate in electrophilic aromatic substitution reactions due to its electron-withdrawing groups
Coupling ReactionsCan be utilized in coupling reactions to form complex molecules

Material Science Applications

Fluorinated Polymers and Coatings
The unique properties imparted by fluorinated compounds like this compound make them suitable for use in advanced materials. These compounds can be incorporated into polymer matrices to enhance chemical resistance, thermal stability, and hydrophobicity. Research has shown that incorporating such fluorinated structures into polymers leads to improved performance characteristics in coatings and sealants .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets in biological systems. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

To contextualize the properties and applications of 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline, a comparative analysis with structurally analogous quinazolines and related heterocycles is provided below.

Structural Analogues with Varying Substituents
Compound Name Substituents (Position) CAS RN Key Properties/Applications References
This compound -Cl (4), -F (6), -CF₃ (2) Not explicitly stated High purity (98%), intermediate for kinase inhibitors
4-Chloro-2-cyclopropyl-6-fluoroquinazoline -Cl (4), -F (6), cyclopropyl (2) 1381941-71-4 Used in drug discovery (e.g., BS-52033)
4-Chloro-6-fluoro-2-phenylquinazoline -Cl (4), -F (6), phenyl (2) SC-04926 Synthetic building block for anticancer agents
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline -Cl (4), -F (8), -CF₃ (2) 959238-18-7 95% purity, studied for kinase inhibition
4-Chloro-7-(trifluoromethyl)quinazoline -Cl (4), -CF₃ (7) 16499-65-3 Intermediate for antiviral compounds

Key Observations :

  • Substituent Position : Fluorine at the 6-position (as in the target compound) vs. 8-position (QA-8958) influences electronic distribution and binding affinity in kinase inhibitors .
  • Electron-Withdrawing Groups : The -CF₃ group at the 2-position enhances metabolic stability compared to cyclopropyl (6b) or phenyl (SC-04926) groups, which may improve pharmacokinetics .
  • Synthetic Utility : Chlorine at the 4-position is a common leaving group, enabling nucleophilic substitution reactions to generate diverse derivatives .
Physicochemical Properties
Compound Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Low in water 3.2 (estimated)
4-Chloro-2-cyclopropyl-6-fluoroquinazoline 180–181 DCM, THF 2.8
4-Chloro-6-fluoro-2-phenylquinazoline Not reported THF, DMF 3.5

Analysis :

  • Low water solubility is a common limitation, necessitating formulation optimization for drug delivery.
Pharmacological Activity
  • EGFR Inhibition: Derivatives of this compound exhibit potent EGFR kinase inhibition, with IC₅₀ values in the nanomolar range. Analogues like BMC201725-9o () demonstrate improved selectivity due to the -CF₃ group’s steric and electronic effects .
  • Antiparasitic Activity: Dihydroquinazoline derivatives (e.g., 6b) show activity against Trypanosoma brucei, though the target compound’s trifluoromethyl group may enhance target binding compared to methyl or benzyl substituents .

Biological Activity

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H3ClF4N2, with a molecular weight of 232.59 g/mol. The presence of the chloro and trifluoromethyl groups contributes to its unique reactivity and biological profile, making it an interesting candidate for drug development .

The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their ability to inhibit various kinases involved in cancer cell proliferation. The compound has shown significant inhibitory activity against epidermal growth factor receptors (EGFR), which are critical in many cancers .

Key Mechanisms:

  • EGFR Inhibition: Compounds similar to this compound have been reported to inhibit EGFR with varying potencies. For instance, derivatives with similar structures have shown IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines .
  • Signal Transduction Interference: The compound may interfere with downstream signaling pathways activated by EGFR, leading to reduced cell proliferation and increased apoptosis in tumor cells .

In Vitro Studies

A selection of studies has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.096EGFR Inhibition
A549 (Lung)0.13EGFR Inhibition
SW480 (Colorectal)1.35Multi-target kinase inhibition
NCI-H197520.72EGFR Inhibition

These results indicate that the compound exhibits promising anti-cancer activity through its action on key signaling pathways .

Case Studies

Recent studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • EGFR Mutant NSCLC: A study on non-small cell lung cancer (NSCLC) demonstrated that modifications in the quinazoline scaffold could enhance binding affinity and selectivity towards mutant EGFR forms, showcasing the potential for targeted therapy in resistant cancer types .
  • Combination Therapies: Research has indicated that combining quinazoline derivatives with other therapeutic agents can lead to synergistic effects, enhancing overall anti-cancer efficacy while potentially reducing side effects associated with higher doses of single agents .

Future Directions

The ongoing research into this compound and its analogs suggests several avenues for future exploration:

  • Structural Optimization: Further modifications to enhance solubility and bioavailability while maintaining potency against target kinases.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activity can provide insights into optimizing therapeutic applications.
  • Clinical Trials: The transition from preclinical studies to clinical trials will be crucial in determining the compound's efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-amino-5-chloro-2,2,2-trifluoroacetophenone derivatives with trimethylsilyl isocyanate, followed by dehydration using molecular sieves in refluxing toluene . Key parameters include solvent choice (e.g., THF for intermediate steps) and catalyst selection (e.g., tetrabutylammonium fluoride for desilylation). Yields typically range from 2–5% in multi-step processes due to steric hindrance from the trifluoromethyl group .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : The 19F^{19}\text{F} NMR spectrum shows distinct signals for the trifluoromethyl group (−62 to −65 ppm) and fluorine at C6 (−110 ppm). 1H^{1}\text{H} NMR resolves aromatic protons at C5 and C7 as doublets (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 265.01 (C10_{10}H4_4ClF4_4N2_2) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Common impurities include:

  • Dehalogenation byproducts : e.g., 6-fluoro-2-(trifluoromethyl)quinazoline, resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Incomplete cyclization intermediates : Identified via LC-MS and purified using recrystallization from dichloromethane/hexane .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antitumor activity?

  • Methodological Answer :

  • Substitution at C4 : Replacing chlorine with amino or alkoxy groups increases solubility but may reduce cytotoxicity .
  • Trifluoromethyl retention : The CF3_3 group at C2 enhances metabolic stability and binding affinity to kinase targets (e.g., EGFR) .
  • Fluorine at C6 : Critical for π-stacking interactions in hydrophobic pockets; substitution with bulkier groups (e.g., cyclopropyl) decreases activity .

Q. How do contradictions in pharmacological data (e.g., apoptosis induction vs. cytotoxicity) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Cell line variability : Test against panels (e.g., MCF-7, PC-3, A549) using MTT assays .
  • Mechanistic overlap : Differentiate apoptosis (caspase-3 activation) from necrosis via flow cytometry with Annexin V/PI staining .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to map interactions with the ATP-binding pocket .
  • MD simulations : Analyze stability of the CF3_3-group interactions over 100 ns trajectories in GROMACS .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this quinazoline scaffold?

  • Methodological Answer :

  • Directing groups : Install transient protecting groups (e.g., Boc) at C4 to direct nitration or halogenation to C7 .
  • Metal catalysis : Pd-mediated C–H activation selectively functionalizes C5 or C7 positions .

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura : Electron-withdrawing CF3_3 and Cl groups activate the quinazoline ring, enabling coupling with aryl boronic acids at C4 (Pd(OAc)2_2, SPhos ligand, 80°C) .
  • Buchwald-Hartwig : Amine coupling at C2 requires bulky ligands (XantPhos) to mitigate steric hindrance from CF3_3 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.